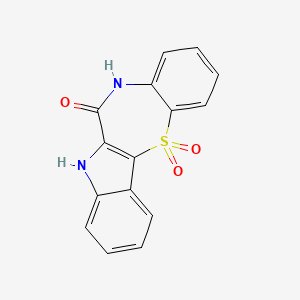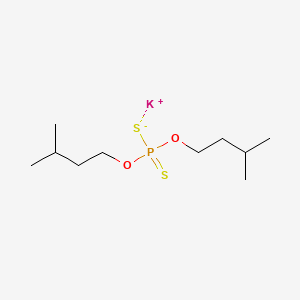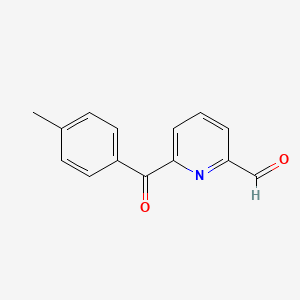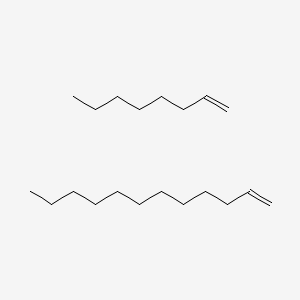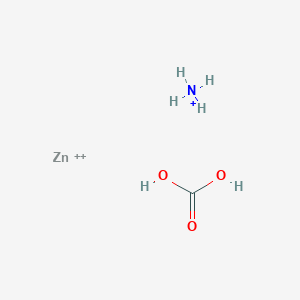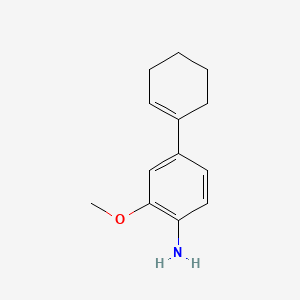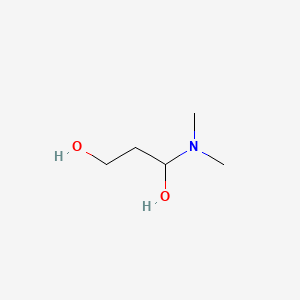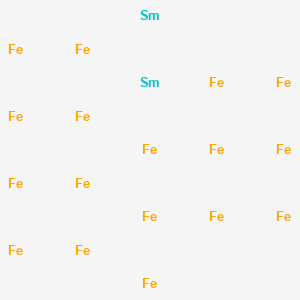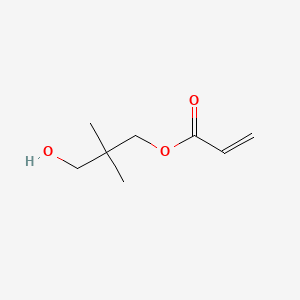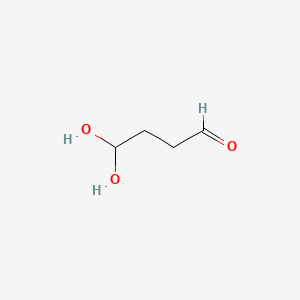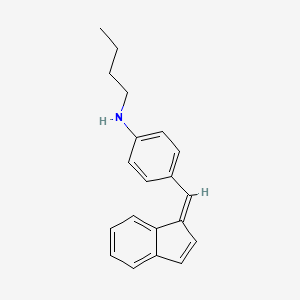
N-Butyl-4-(1H-inden-1-ylidenemethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butyl-4-(1H-inden-1-ylidenemethyl)aniline is an organic compound known for its unique structure and properties. It is a derivative of aniline, where the aniline ring is substituted with a butyl group and an indene moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-4-(1H-inden-1-ylidenemethyl)aniline typically involves the reaction of 4-(1H-inden-1-ylidenemethyl)aniline with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
N-Butyl-4-(1H-inden-1-ylidenemethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and alcohols.
Substitution: Various substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
N-Butyl-4-(1H-inden-1-ylidenemethyl)aniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Wirkmechanismus
The mechanism of action of N-Butyl-4-(1H-inden-1-ylidenemethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. The indene moiety may facilitate π-π interactions with aromatic residues in proteins, while the butyl group can enhance lipophilicity and membrane permeability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Butyl-4-nitroaniline: Similar structure but with a nitro group instead of the indene moiety.
N,N-Dibutyl-4-(1H-inden-1-ylidenemethyl)aniline: Similar structure but with an additional butyl group on the nitrogen atom.
Uniqueness
N-Butyl-4-(1H-inden-1-ylidenemethyl)aniline is unique due to the presence of the indene moiety, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific applications, such as organic electronics and as a precursor in complex organic syntheses .
Eigenschaften
CAS-Nummer |
2428-36-6 |
|---|---|
Molekularformel |
C20H21N |
Molekulargewicht |
275.4 g/mol |
IUPAC-Name |
N-butyl-4-[(Z)-inden-1-ylidenemethyl]aniline |
InChI |
InChI=1S/C20H21N/c1-2-3-14-21-19-12-8-16(9-13-19)15-18-11-10-17-6-4-5-7-20(17)18/h4-13,15,21H,2-3,14H2,1H3/b18-15- |
InChI-Schlüssel |
NHLXLHWBVMHQOM-SDXDJHTJSA-N |
Isomerische SMILES |
CCCCNC1=CC=C(C=C1)/C=C\2/C=CC3=CC=CC=C32 |
Kanonische SMILES |
CCCCNC1=CC=C(C=C1)C=C2C=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



